molecular formula C21H21NO4 B4990127 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione

1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B4990127
M. Wt: 351.4 g/mol
InChI Key: XXDXEQIMGGQNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione is a chemical compound that has been the subject of scientific research in recent years. It is commonly referred to as BDMP, and it has been found to have potential applications in the fields of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of BDMP is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. BDMP has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BDMP has been found to have a number of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce hyperactivity in rats. BDMP has also been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using BDMP in lab experiments is that it has been found to have a relatively low toxicity profile in animal studies. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in human populations are not well understood.

Future Directions

There are several potential future directions for research on BDMP. One area of interest is the development of more selective and potent analogs of BDMP that may have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of BDMP use in animal models, as well as its safety and efficacy in human populations. Additionally, further research is needed to fully understand the mechanisms of action of BDMP and its potential applications in the treatment of neurological and psychiatric disorders.

Synthesis Methods

BDMP can be synthesized using a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 3-methylbenzylamine with phosgene to form 3-methylbenzyl isocyanate. The second step involves the reaction of 1,3-benzodioxole with ethylene oxide to form 2-(2-(1,3-benzodioxol-5-yl)ethyl)oxirane. The final step involves the reaction of 3-methylbenzyl isocyanate with 2-(2-(1,3-benzodioxol-5-yl)ethyl)oxirane to form BDMP.

Scientific Research Applications

BDMP has been found to have potential applications in the fields of neuroscience and pharmacology. It has been studied for its ability to modulate the activity of certain neurotransmitter systems in the brain, including dopamine and serotonin. BDMP has also been studied for its potential use as a treatment for certain neurological and psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-3-2-4-16(9-14)10-17-12-20(23)22(21(17)24)8-7-15-5-6-18-19(11-15)26-13-25-18/h2-6,9,11,17H,7-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDXEQIMGGQNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)CCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322628
Record name 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

CAS RN

369398-34-5
Record name 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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